Zinc(2+) neoundecanoate

Beschreibung

Eigenschaften

CAS-Nummer |

93918-29-7 |

|---|---|

Molekularformel |

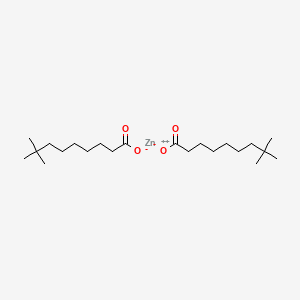

C22H42O4Zn |

Molekulargewicht |

435.9 g/mol |

IUPAC-Name |

zinc;8,8-dimethylnonanoate |

InChI |

InChI=1S/2C11H22O2.Zn/c2*1-11(2,3)9-7-5-4-6-8-10(12)13;/h2*4-9H2,1-3H3,(H,12,13);/q;;+2/p-2 |

InChI-Schlüssel |

YHGLOVXXDHCZLV-UHFFFAOYSA-L |

Kanonische SMILES |

CC(C)(C)CCCCCCC(=O)[O-].CC(C)(C)CCCCCCC(=O)[O-].[Zn+2] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Key Findings:

Vulcanization Efficiency : Zinc neodecanoate enhances the cross-linking process, leading to faster curing times and reduced energy consumption.

Mechanical Properties Improvement : The compound contributes to increased tensile strength and elongation at break in rubber products, making it suitable for high-performance applications like automotive tires.

Analyse Chemischer Reaktionen

Arten von Reaktionen: Zink(II)-Neoundecanoat unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Es kann oxidiert werden, um Zinkoxid und andere Nebenprodukte zu bilden.

Reduktion: Es kann unter bestimmten Bedingungen zu elementarem Zink reduziert werden.

Substitution: Es kann an Substitutionsreaktionen teilnehmen, bei denen die Neoundecanoatgruppe durch andere Liganden ersetzt wird.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel umfassen Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Reagenzien wie Halogene und andere organische Säuren werden bei Substitutionsreaktionen eingesetzt.

Hauptprodukte, die gebildet werden:

Oxidation: Zinkoxid und Neoundecansäurederivate.

Reduktion: Elementares Zink und reduzierte organische Verbindungen.

Substitution: Verschiedene Zinksalze mit verschiedenen Liganden.

Wissenschaftliche Forschungsanwendungen

Catalysis in Organic Synthesis

Zinc(2+) neoundecanoate serves as an effective catalyst in organic synthesis and polymerization processes. Its utility is particularly noted in the production of polyurethanes and other polymers. The compound facilitates reactions by promoting the curing process and modifying the cure rate profile when combined with other catalysts, such as bismuth compounds.

Applications in Polyurethane Production

- Curing Agent : Zinc neodecanoate is used to enhance the curing speed of polyurethane formulations. It acts as a gelation catalyst, improving the efficiency of the reaction between isocyanates and polyols.

- Compatibility : It is compatible with various diluents including plasticizers and polyols, making it suitable for diverse formulations.

| Application Type | Description |

|---|---|

| Polyurethane Curing | Enhances reaction rates in polyurethane production |

| Compatibility | Works well with multiple diluents |

| Cure Rate Modification | Adjusts cure profiles when used with bismuth catalysts |

Lubricants and Additives

This compound is utilized in lubricant formulations due to its anti-wear and anti-corrosion properties. It enhances the performance of lubricants by providing thermal stability and reducing friction between moving parts.

Benefits in Lubrication

- Anti-Wear Properties : Reduces wear on mechanical components.

- Corrosion Inhibition : Protects metals from corrosion under various environmental conditions.

| Property | Benefit |

|---|---|

| Anti-Wear | Minimizes wear on machinery |

| Corrosion Resistance | Protects against rust and degradation |

Health and Biomedical Applications

Recent studies have explored the potential of zinc compounds, including this compound, in healthcare applications, particularly for their antimicrobial properties. Zinc ions have been shown to exhibit significant antimicrobial activity, making these compounds useful in medical coatings and treatments.

Antimicrobial Efficacy

- Mechanism of Action : Zinc ions disrupt microbial cell membranes and generate reactive oxygen species that can kill pathogens.

- Applications : Potential use in medical devices, wound dressings, and coatings for surgical instruments.

Environmental Applications

This compound has been investigated for its role in environmental applications such as water treatment processes. Its solubility characteristics make it suitable for use in non-aqueous systems aimed at removing pollutants.

Water Treatment

- Pollutant Removal : Effective in binding with contaminants to facilitate their removal from water sources.

- Solar Energy Applications : Explored for its potential use in solar energy technologies due to its chemical properties.

Case Studies

- Polyurethane Development

- Antimicrobial Coatings

- Environmental Remediation

Wirkmechanismus

Mechanism of Action: Zinc(2+) neoundecanoate exerts its effects by releasing zinc ions (Zn2+) in the target environment. These zinc ions interact with various molecular targets, including enzymes, proteins, and cellular membranes. The interaction with enzymes often involves the catalytic or structural role of zinc, facilitating biochemical reactions and maintaining cellular homeostasis .

Molecular Targets and Pathways:

Enzymes: Zinc ions act as cofactors for numerous enzymes, enhancing their catalytic activity.

Proteins: Zinc ions stabilize the structure of proteins, ensuring their proper function.

Cellular Membranes: Zinc ions play a role in maintaining the integrity and permeability of cellular membranes.

Vergleich Mit ähnlichen Verbindungen

Key Properties of Zinc(2+) Neoundecanoate:

| Property | Value |

|---|---|

| Molecular Formula | Zn(C₁₁H₂₁COO)₂ |

| Molecular Weight | 435.96 g/mol |

| Appearance | White to off-white powder |

| Solubility | Insoluble in water |

| Melting Point | ~100–110°C (estimated) |

| Key Applications | Rubber processing, coatings |

Comparative Analysis with Similar Compounds

Zinc Neodecanoate (Zn(C₁₀H₁₉COO)₂)

Molecular Weight : 375.84 g/mol

Structure : Branched C10 carboxylic acid ligand.

Properties :

- Insoluble in water, melting point 100–110°C.

- Used as a rubber accelerator additive due to its catalytic activity and hydrophobicity .

Comparison : - Chain Length: Neodecanoate has a shorter carbon chain (C10 vs.

- Applications: Both compounds enhance rubber vulcanization, but neoundecanoate’s longer chain may improve thermal stability in high-temperature processes .

Zinc Undecylenate (Zinc 10-Undecenoate, CAS 557-08-4)

Molecular Formula: Zn(C₁₁H₁₉O₂)₂ Structure: Linear undecenoic acid with a terminal double bond. Properties:

- White to light yellow ointment; used in antifungal creams and pharmaceuticals.

- Higher reactivity due to the unsaturated bond .

Comparison : - Functional Groups: The double bond in undecylenate enables cross-linking in polymers or antimicrobial activity, unlike saturated neoundecanoate.

- Solubility: Undecylenate’s linear structure may slightly increase water solubility compared to branched neoundecanoate.

Nickel(2+) Neoundecanoate (CAS 93920-09-3)

Molecular Formula : Ni(C₁₁H₂₁COO)₂

Properties :

- Classified as hazardous (CLH: CMFSrSsA) due to nickel’s toxicity and carcinogenicity .

- Used in catalysts but restricted under REACH and industry guidelines (e.g., diaper manufacturing) .

Comparison : - Safety: Zinc neoundecanoate is preferred industrially due to lower toxicity.

- Regulatory Status : Nickel derivatives face stricter regulations, whereas zinc compounds are generally compliant .

Lead(2+) Neoundecanoate (CAS 94006-20-9)

Properties :

Zinc Gluconate (CAS 4468-02-4)

Molecular Formula : Zn(C₁₂H₂₁O₁₄)

Properties :

- Water-soluble, used in dietary supplements and cosmetics.

- High purity grades (≥97% assay) for pharmaceutical applications .

Comparison : - Solubility: Gluconate’s hydrophilic nature contrasts sharply with neoundecanoate’s hydrophobicity.

- Applications: Gluconate suits ingestible products, while neoundecanoate excels in hydrophobic matrices like rubber .

Biologische Aktivität

Zinc(2+) neoundecanoate, a zinc salt of neodecanoic acid, has garnered attention for its diverse biological activities. This article delves into its synthesis, characterization, and various biological effects, particularly focusing on its antimicrobial, antioxidant, and potential therapeutic applications.

1. Synthesis and Characterization

Zinc neoundecanoate is synthesized through the reaction of zinc oxide or zinc salts with neodecanoic acid. The synthesis process typically involves heating the reactants in a suitable solvent, followed by purification to obtain the final product. Characterization techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are employed to confirm the structure and purity of the compound.

2.1 Antimicrobial Activity

Zinc neoundecanoate exhibits significant antimicrobial properties against various pathogens. Research indicates that metal complexes of zinc show enhanced antibacterial activity compared to their precursor ligands. For instance, studies have demonstrated that zinc complexes can effectively inhibit the growth of bacteria such as Escherichia coli and Pseudomonas aeruginosa using disk diffusion methods.

2.2 Antioxidant Activity

The antioxidant capacity of zinc neoundecanoate has been evaluated using various assays, including the DPPH radical scavenging assay. Results indicate that zinc complexes possess superior antioxidant properties compared to free ligands, with notable IC50 values indicating effective radical scavenging activity.

2.3 Cytotoxicity and Therapeutic Potential

Studies have also explored the cytotoxic effects of zinc neoundecanoate on various cell lines. In vitro assays conducted on neuronal PC12 cells revealed that concentrations of Zn(2+) between 0.1 mM and 0.3 mM significantly decreased glutathione (GSH) and ATP levels, indicating potential cytotoxic effects at higher concentrations . However, these findings suggest a dual role where low concentrations may exert protective effects while higher doses could lead to toxicity.

3. Case Studies and Research Findings

Several case studies highlight the biological relevance of zinc neoundecanoate:

- A study published in Frontiers in Chemistry demonstrated that zinc complexes exhibited not only antibacterial but also antiviral activities against specific viral strains, suggesting their potential use in therapeutic applications .

- Another investigation focused on the antioxidant properties of zinc salts, emphasizing their role in mitigating oxidative stress in cellular models .

4. Conclusion

This compound presents a promising profile as a biologically active compound with significant antimicrobial and antioxidant properties. Its synthesis and characterization pave the way for further research into its therapeutic applications, especially in combating infections and oxidative stress-related conditions.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Zinc(2+) neoundecanoate, and how can purity be validated?

- Methodological Answer : Synthesis typically involves reacting zinc oxide or zinc chloride with neoundecanoic acid in a solvent like toluene under reflux. Purity validation requires a combination of elemental analysis (C, H, Zn content), Fourier-transform infrared spectroscopy (FTIR) for carboxylate ligand confirmation, and X-ray diffraction (XRD) for crystalline structure verification. Thermogravimetric analysis (TGA) can assess thermal decomposition patterns to confirm stoichiometry .

Q. Which spectroscopic techniques are optimal for characterizing this compound’s coordination geometry?

- Methodological Answer :

- FTIR : Identifies carboxylate stretching frequencies (asymmetric ν(COO⁻) ~1540–1650 cm⁻¹; symmetric ~1400–1450 cm⁻¹) to confirm ligand binding.

- NMR : Limited utility due to paramagnetic zinc, but solid-state NMR can probe local electronic environments.

- XRD : Resolves crystal structure and metal-ligand bonding motifs. Cross-reference with databases like Cambridge Structural Database (CSD) for validation .

Q. How can solubility properties in organic solvents inform formulation for catalytic applications?

- Methodological Answer : Perform gravimetric solubility tests in solvents (e.g., hexane, chloroform, DMSO) at controlled temperatures. UV-Vis spectroscopy monitors concentration-dependent absorbance. Solubility trends correlate with solvent polarity and ligand hydrophobicity, guiding solvent selection for homogeneous catalysis .

Advanced Research Questions

Q. What computational models predict this compound’s reactivity in cross-coupling reactions?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model electron density distribution and reaction pathways. Molecular dynamics simulations assess solvent effects. Validate against experimental kinetics (e.g., reaction rates measured via GC-MS) .

Q. How do environmental factors (pH, temperature) influence its degradation pathways?

- Methodological Answer : Accelerated aging studies under controlled pH (buffered solutions) and temperature (40–80°C). Analyze degradation products via LC-MS or GC-MS. Compare with stability data for analogous metal carboxylates (e.g., lead or nickel neoundecanoates) to identify structural vulnerabilities .

Q. What intermolecular forces dominate its crystalline packing, and how do they affect material properties?

- Methodological Answer : Single-crystal XRD reveals van der Waals interactions and metal-ligand coordination. Hirshfeld surface analysis quantifies intermolecular contacts (e.g., H-bonding, π-π stacking). Correlate packing motifs with bulk properties like melting point or mechanical stability .

Data Contradiction & Validation

Q. How to resolve discrepancies in reported thermal stability ranges for this compound?

- Methodological Answer : Replicate TGA experiments using identical heating rates (e.g., 10°C/min under N₂). Cross-validate with differential scanning calorimetry (DSC) to detect phase transitions. Review synthesis protocols for potential impurities (e.g., unreacted ligand) that alter decomposition profiles .

Regulatory & Safety Considerations

| Property | Value/Requirement | Reference |

|---|---|---|

| CAS Number | [See ] | |

| REACH Restrictions | ≤0.1% (non-essential metals) | |

| Hazard Classification | Irritant (skin/eyes) |

Methodological Resources

- Literature Review : Use SciFinder and Web of Science to locate synthesis protocols and spectral data. Filter for review articles to identify knowledge gaps .

- Data Validation : Cross-check experimental results with peer-reviewed databases (e.g., NIST Chemistry WebBook) and replicate studies under controlled conditions to ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.